2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde
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Description
Synthesis Analysis
The synthesis of compounds similar to 2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde involves several chemical reactions, including halogenation, alkylation, and the use of Lewis acids for activation. For instance, the synthesis of trifluorocrotonaldehyde, a precursor for compounds with trifluoromethylated centers, showcases the type of chemical reactions that might be involved in the synthesis of 2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde (Shibatomi et al., 2012).
Molecular Structure Analysis
The molecular structure of benzaldehydes and their adducts has been extensively studied. For example, the structure of a benzaldehyde/boron trifluoride adduct provides insights into the electronic nature and complexation behavior of similar compounds. Such studies highlight the importance of Lewis acid-mediated reactions in modifying the electronic properties of carbonyl compounds (Reetz et al., 1986).
Chemical Reactions and Properties
Benzaldehydes undergo a variety of chemical reactions, including C-H activation and hydroxylation, which could be relevant for modifying or synthesizing 2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde. For instance, Pd-catalyzed ortho C-H hydroxylation of benzaldehydes using a transient directing group is a type of reaction that demonstrates the reactivity of such compounds (Chen et al., 2017).
Physical Properties Analysis
The physical properties of benzaldehydes, such as melting points, boiling points, and solubility, are influenced by their molecular structure and substituents. While specific data on 2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde is not available, studies on similar compounds provide valuable information. For example, the synthesis and characterization of substituted benzaldehydes reveal how different groups affect these properties (Saito et al., 1996).
Chemical Properties Analysis
The chemical properties of benzaldehydes, including reactivity, stability, and interaction with nucleophiles, are central to their utility in organic synthesis. The superacid-catalyzed reaction of substituted benzaldehydes, for instance, highlights the influence of electron-withdrawing and electron-donating groups on reactivity and the formation of complex molecules (Saito et al., 1996).
Scientific Research Applications
Enzymatic Remediation of Organic Pollutants
2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde, though not directly mentioned, falls within the category of aromatic compounds that have seen enzymatic treatment research for remediation. Studies on the degradation of recalcitrant organic pollutants in wastewater indicate that enzymes, in the presence of redox mediators, have significantly improved the efficiency of degrading these compounds. This approach enhances the substrate range and degradation efficiency for various aromatic compounds present in industrial effluents, suggesting potential applications in treating water contaminated with similar complex molecules (Husain & Husain, 2007).
Polymerization and Material Science
In the field of material science, the polymerization of substituted aldehydes, including those similar to 2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde, has been explored. Research on higher aliphatic and haloaldehydes demonstrates the preparation, purification, and characterization of monomers for potential practical applications in creating polymers with specific properties (Kubisa et al., 1980).
Advanced Oxidation Processes for Acetaminophen Degradation
Investigations into advanced oxidation processes (AOPs) for the treatment of acetaminophen in aqueous mediums also shed light on methodologies that could apply to compounds like 2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde. The study focuses on the kinetics, mechanisms, and by-products of AOPs, highlighting the degradation pathways and potential environmental impacts (Qutob et al., 2022).
Supramolecular Chemistry
The simple structure and wide accessibility of benzene-1,3,5-tricarboxamides (BTAs) have led to significant research in supramolecular chemistry, showcasing the potential for creating one-dimensional, nanometer-sized rod-like structures. This approach could be relevant for the design and synthesis of new materials based on or incorporating 2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde for nanotechnology and biomedical applications (Cantekin et al., 2012).
properties
IUPAC Name |
2,6-dichloro-4-(trifluoromethoxy)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F3O2/c9-6-1-4(15-8(11,12)13)2-7(10)5(6)3-14/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMRSHNCSCRBQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C=O)Cl)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590668 |
Source
|
Record name | 2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50590668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde | |
CAS RN |
118754-54-4 |
Source
|
Record name | 2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118754-54-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50590668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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